

# DMT003096 off-target effects and selectivity profile

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An In-depth Technical Guide to the Off-Target Effects and Selectivity Profile of Dasatinib

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The following technical guide provides a comprehensive overview of the off-target effects and selectivity profile of Dasatinib (BMS-354825), a potent second-generation tyrosine kinase inhibitor (TKI). Due to the unavailability of public information on "**DMT003096**," this document focuses on Dasatinib as a well-characterized example of a multi-targeted kinase inhibitor, serving as an illustrative model for the requested content type.

Dasatinib is an ATP-competitive, dual inhibitor of the BCR-ABL fusion protein and Src family kinases (SFKs), including SRC, LCK, LYN, YES, and FYN.[1][2][3] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib. [4][5][6] Its increased potency compared to imatinib is also accompanied by a broader kinase inhibition profile, which contributes to both its efficacy and its characteristic off-target effects.[3] [5][7]

## **Kinase Selectivity Profile**

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Dasatinib is known to be a multi-targeted inhibitor, affecting a range of kinases beyond its primary targets. [2][8] Kinome-wide screening has been essential in delineating its broader activity profile.[9][10]



## **Quantitative Kinase Inhibition Data**

The following tables summarize the inhibitory potency of Dasatinib against its primary ontargets and a selection of key off-target kinases. The data, presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), are compiled from various kinome-wide binding and enzymatic assays. Lower values indicate higher potency.

Table 1: On-Target Kinase Inhibition Profile of Dasatinib

Kinase Target	Assay Type	Potency (nM)	Reference
ABL1	Cell-free	<1	[3]
BCR-ABL	Cellular	<1	[3]
SRC	Cell-free	0.8	[3]
LCK	Cell-free	<1.1	[3]
LYN	Cell-free	<1.1	[3]
YES	Cell-free	<1.1	[3]
FYN	Cell-free	<1.1	[3]
c-KIT	Cell-free	79	[3]

| PDGFRβ | Cell-free | - |[2] |

Table 2: Select Off-Target Kinase Inhibition Profile of Dasatinib

Kinase Target	Assay Type	Potency (Kd in nM)	Reference
МАР4К5	KINOMEscan	45.0	[10]
ZAK	KINOMEscan	45.0	[10]
BMPR1B	KINOMEscan	53.0	[10]
DDR1	Chemical Proteomics	-	[5]

| Ephrin Receptors | - | - |[11] |



Note: Potency values can vary between different studies and assay formats.

## **Off-Target Effects and Clinical Manifestations**

The broad selectivity profile of Dasatinib is associated with a range of clinically observed offtarget effects. These adverse events are often linked to the inhibition of kinases involved in physiological processes beyond cancer cell proliferation.

## **Common Off-Target Adverse Events**

The most frequently reported off-target effects are summarized below.

Table 3: Summary of Common Clinical Off-Target Effects of Dasatinib

Adverse Effect	Description	Potential Off- Target(s)	References
Myelosuppression	Neutropenia, thrombocytopenia, and anemia.	c-KIT, PDGFR	[12]
Fluid Retention	Peripheral edema and pleural effusion. Pleural effusion is a notable and serious adverse reaction.	PDGFRβ, SFKs	[7][12][13]
Cardiovascular Toxicity	Pulmonary Arterial Hypertension (PAH), a rare but serious complication.	Unknown	[11][13]
Gastrointestinal Effects	Diarrhea, nausea.	-	[12]
Hemorrhage	Bleeding-related events.	Platelet dysfunction (SFK inhibition)	[11][12]

| Bone Homeostasis | Potential interference with trabecular bone remodeling. | - |[14] |



Note: The precise kinase(s) responsible for each off-target effect are often difficult to pinpoint and may be multifactorial.

## **Experimental Protocols**

The characterization of Dasatinib's selectivity and off-target profile relies on robust in vitro and cellular assays. Below are detailed methodologies for key experiments.

## In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor by measuring the amount of ADP produced in a kinase reaction, which is inversely proportional to the remaining ATP that fuels a luciferase reaction.[1][15]

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and upon its completion, the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal.[15]

#### Materials:

- Purified kinase and corresponding substrate
- Dasatinib (or test compound)
- ATP
- Kinase assay buffer
- ADP-Glo™ Reagent
- Kinase-Glo® Reagent
- White, opaque 384-well assay plates
- Plate reader with luminescence detection capabilities

### Procedure:



- Compound Preparation: Prepare a serial dilution of Dasatinib in kinase assay buffer. The final DMSO concentration should not exceed 1%.[15]
- Reaction Setup: Add 5  $\mu$ L of the diluted Dasatinib or vehicle control to the wells of the assay plate.[15]
- Add 10 μL of a 2X kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.[15]
- Kinase Reaction Initiation: Start the reaction by adding 10 μL of a 2X ATP solution. The final ATP concentration should be near the Km for the specific kinase.[15]
- Incubate the plate at 30°C for 60 minutes.[15]
- Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
- Luminescence Generation: Add 50  $\mu$ L of Kinase-Glo® Reagent to each well. This converts the generated ADP back to ATP, which is used by luciferase to produce light.[15]
- Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the Dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

# Kinome-Wide Competition Binding Assay (KINOMEscan™)

This methodology is used to quantitatively measure the binding interactions of a test compound against a large panel of kinases.

Principle: The assay is based on a competition binding format. A test compound is incubated with a kinase that is tagged with a DNA label. This mixture is then added to a solid support



(e.g., beads) that is immobilized with a broad-spectrum kinase inhibitor. The amount of kinase that binds to the solid support is inversely proportional to its affinity for the test compound. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag.

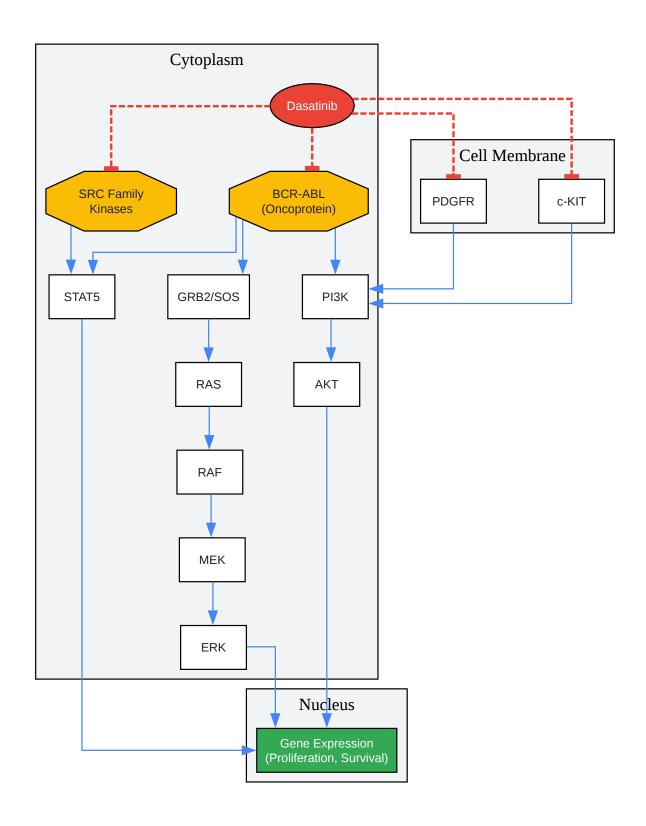
### Procedure (Generalized):

- A panel of human kinases is expressed, typically as fusions with a DNA tag.
- The test compound (Dasatinib) is incubated with the kinase panel at a fixed concentration (e.g., 500 nM).[9]
- An immobilized, non-selective kinase inhibitor is introduced, which competes for binding to the kinases.
- After reaching equilibrium, the unbound kinase-compound complexes are washed away.
- The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag via qPCR.
- Results are typically reported as a percentage of the control (DMSO vehicle), where a lower
  percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can
  be determined from full dose-response curves.

# Visualizations: Pathways and Workflows Signaling Pathways

Dasatinib primarily targets the BCR-ABL and Src family kinase signaling pathways, which are crucial for the proliferation and survival of certain cancer cells.





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Caption: Dasatinib Inhibition of BCR-ABL and SFK Signaling Pathways.



## **Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating a kinase inhibitor's potency and selectivity.



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Caption: General Workflow for Kinase Inhibitor Characterization.

### Conclusion

Dasatinib serves as a paradigm for a highly potent, multi-targeted kinase inhibitor. Its robust efficacy in CML is intrinsically linked to its broad inhibition profile, which also predisposes patients to a distinct set of off-target adverse events. A thorough understanding of its kinase selectivity, derived from comprehensive profiling using the methodologies described herein, is crucial for optimizing its clinical use, managing its side effects, and guiding the development of future kinase inhibitors with improved selectivity and safety profiles.

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